Hydrazonomalononitrile
Description
Hydrazonomalononitrile (C₉H₅ClN₄; molecular weight: 204.62) is a nitrile-rich compound characterized by the functional group –C(NH–NHR)=C(CN)₂, where R is typically an aromatic substituent such as 3-chlorophenyl. Its IUPAC name is 2-[(3-chlorophenyl)hydrazinylidene]propanedinitrile . This compound is best known as Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP), a potent mitochondrial uncoupler that disrupts the proton gradient across the inner mitochondrial membrane, thereby inhibiting oxidative phosphorylation . It has a melting point of 170–175°C (dec.) and a density of 1.3807 g/cm³ .
Structurally, this compound features two electron-withdrawing cyano groups adjacent to the hydrazone moiety, which enhances its reactivity and ability to act as a protonophore. This property makes it invaluable in cellular biology for studying mitochondrial dysfunction, apoptosis, and mitophagy .
Properties
IUPAC Name |
2-hydrazinylidenepropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4/c4-1-3(2-5)7-6/h6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVGCXQGEYONIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Carbonyl Cyanide-p-Trifluoromethoxyphenylhydrazone (FCCP)
- Structure : Fluorinated derivative with a –CF₃O substituent on the phenyl ring.
- Molecular Weight : 254.20 (C₁₀H₅F₃N₄O).
- Function: Like CCCP, FCCP is a protonophore and mitochondrial uncoupler. However, its fluorinated group increases lipophilicity, enhancing membrane permeability and potency in depolarizing mitochondria .
- Biological Activity :
Hydrazonoyl Halides
- Structure: Replace cyano groups with halides (e.g., –Cl in N-phenyl benzhydrazidoyl chloride).
- Function: Primarily used in heterocyclic synthesis (e.g., 1,3,4-thiadiazoles) rather than biological applications. Their reactivity with nucleophiles is lower compared to this compound due to the absence of electron-withdrawing cyano groups .
Arylhydrazononitriles
- Structure: Derivatives with a single cyano group, such as 3-phenyl-2-arylhydrazonopropanenitriles.
- Function: Intermediate in synthesizing indoles, triazoles, and pyrazoles. For example, heating arylhydrazononitriles with ZnCl₂ yields 2-cyanoindoles, which are precursors for oxadiazoles .
Toxicity and Limitations
- CCCP: Cytotoxic at high doses; induces apoptosis in cancer cells but may cause nonspecific mitochondrial damage .
- FCCP: Higher lipophilicity increases off-target effects in non-cancerous cells .
- Arylhydrazononitriles: Limited bioactivity; primarily used in industrial dye synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
